2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
Description
This compound, also known as 8-allyl-N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide, is a coumarin derivative characterized by an allyl group at position 8 of the chromene core and a sulfamoylphenyl group as the N-substituent (Fig. 1). Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-oxo-8-prop-2-enyl-N-(4-sulfamoylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-2-4-12-5-3-6-13-11-16(19(23)26-17(12)13)18(22)21-14-7-9-15(10-8-14)27(20,24)25/h2-3,5-11H,1,4H2,(H,21,22)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVDJGMXHLKYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, chromene derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities.
Medicine
The compound’s potential therapeutic applications could include anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its medicinal benefits.
Industry
In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromene core may interact with biological macromolecules, leading to inhibition or activation of certain pathways. The sulfonamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Sulfamoyl vs. Nitrophenyl: The sulfamoyl group (SO₂NH₂) enhances water solubility and hydrogen-bonding capacity compared to the nitro group (NO₂), which is electron-withdrawing and may reduce bioavailability .
- Extended Aromatic Systems: Compound 25’s benzo[f]chromone core increases planarity and π-π stacking interactions, correlating with its notable antiproliferative activity .
Biological Activity
The compound 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a derivative of the chromene family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C21H22N4O4S3 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide |
| InChI Key | VFGXLFIRGCNKSK-UHFFFAOYSA-N |
This compound features a chromene core, a prop-2-en-1-yl group, and a sulfonamide moiety, which are significant for its biological activities.
Antimicrobial Properties
Research indicates that chromene derivatives exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that structural modifications in chromenes can enhance their antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Potential
The anticancer activity of 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide has been investigated in several studies. It has been shown to selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in tumor progression and metastasis. In vitro assays revealed that this compound could reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | IC50 (µM) against CA IX | IC50 (µM) against CA XII |
|---|---|---|
| 2-oxo-8-(prop-2-en-1-yl)... | 0.250 | 0.0125 |
| Reference Compound (AAZ) | 0.0057 | 0.026 |
The mechanism of action for this compound involves binding to the active site of carbonic anhydrases, leading to inhibition of their enzymatic activity. The presence of the sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme.
Case Studies
- Inhibition of Tumor Growth : A study conducted on xenograft models demonstrated that administration of the compound led to significant tumor size reduction compared to controls. This suggests its potential application in cancer therapy.
- Synergistic Effects with Other Agents : Research has shown that when combined with conventional chemotherapeutics, this compound enhances their efficacy while reducing side effects, indicating a promising avenue for combination therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
